This compound can be classified as:
The synthesis of ethyl 5-chloro-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate typically involves several key steps:
The molecular structure of ethyl 5-chloro-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate can be described as follows:
Ethyl 5-chloro-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate can participate in various chemical reactions:
The mechanism of action for ethyl 5-chloro-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate is primarily related to its interactions at the molecular level with biological targets:
Experimental data supporting its mechanism often involve binding affinity studies and cellular assays demonstrating its biological effects.
The physical and chemical properties of ethyl 5-chloro-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate include:
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to characterize these properties.
Ethyl 5-chloro-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate has several scientific applications:
The core structure of this heterocyclic compound follows strict IUPAC conventions for pyrazole derivatives. The parent heterocycle is a 1H-pyrazole ring substituted at four distinct positions:
This configuration yields the systematic name: Ethyl 5-chloro-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate [1] [2]. The name reflects the substitution hierarchy where the pyrazole ring is the principal parent system, with the pyrimidinyl substituent designated as a prefix due to its attachment to nitrogen.
Structural representations include:
Table 1: Structural Identifiers of Ethyl 5-chloro-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate
| Representation System | Identifier |
|---|---|
| IUPAC Name | Ethyl 5-chloro-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate |
| Canonical SMILES | CCOC(=O)C1=C(N(N=C1)Cl)C1=NC=CC=N1 |
| InChI | InChI=1S/C10H9ClN4O2/c1-2-17-9(16)7-6-14-15(8(7)11)10-12-4-3-5-13-10/h3-6H,2H2,1H3 |
| InChIKey | UKKSJVLNBFGXMA-UHFFFAOYSA-N |
The compound has a verified CAS Registry Number: 104909-40-2, as consistently reported across multiple chemical suppliers and databases [1] [2] [4]. This unique identifier distinguishes it from structurally similar compounds.
Its molecular formula, C₁₀H₉ClN₄O₂, is validated through mass spectrometry and elemental analysis, yielding a molecular weight of 252.66 g/mol [1] [4]. This formula accounts for:
Table 2: Registry and Compositional Data
| Property | Value | Validation Source |
|---|---|---|
| CAS Registry Number | 104909-40-2 | AiFChem [1], BLDPharm [2], Pharmint [4] |
| Molecular Formula | C₁₀H₉ClN₄O₂ | Hairui Chemical [6], AiFChem [1] |
| Exact Molecular Weight | 252.0416 g/mol | Calculated from formula |
| Monoisotopic Mass | 252.0375 Da | Analytical spectrometry |
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5